2-Hydroxy-3,3-dimethylbutanenitrile
Description
Overview of Alpha-Hydroxynitriles and their Role in Contemporary Organic Chemistry
Alpha-hydroxynitriles are organic compounds that feature a hydroxyl (-OH) and a nitrile (-CN) group attached to the same carbon atom. libretexts.org This unique structural arrangement imparts a rich and versatile reactivity to these molecules, making them valuable intermediates in organic synthesis. researchgate.net The dual functionality allows for a wide array of chemical transformations. For instance, the nitrile group can be hydrolyzed to carboxylic acids or amides, or reduced to primary amines, while the hydroxyl group can undergo oxidation or substitution reactions. researchgate.net This reactivity makes alpha-hydroxynitriles key precursors in the synthesis of a variety of important organic molecules, including alpha-hydroxy acids, alpha-amino acids, and vicinal amino alcohols. researchgate.net
Academic Significance of 2-Hydroxy-3,3-dimethylbutanenitrile as a Chiral Synthon and Model Compound
The academic significance of this compound lies primarily in its nature as a chiral molecule. The carbon atom bearing both the hydroxyl and nitrile groups is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers. The synthesis of single enantiomers of chiral compounds is of paramount importance in fields such as medicinal chemistry, where different enantiomers of a drug can exhibit vastly different biological activities. americanpharmaceuticalreview.comnih.gov
Recent research has demonstrated the stereoselective synthesis of the (S)-enantiomer of this compound using hydroxynitrile lyase (HNL) enzymes. Specifically, the (S)-hydroxynitrile lyase from Manihot esculenta has been shown to catalyze the addition of hydrogen cyanide to 3,3-dimethylbutan-2-one to produce (2S)-2-hydroxy-3,3-dimethylbutanenitrile. ebi.ac.ukrhea-db.org This enzymatic approach is a powerful tool for accessing enantiomerically pure alpha-hydroxynitriles, which can then be used as chiral synthons—building blocks that introduce a specific stereocenter into a larger molecule during a synthetic sequence.
While not as extensively studied as other alpha-hydroxynitriles like mandelonitrile, the successful enzymatic synthesis of this compound positions it as a valuable model compound for studying the substrate scope and stereoselectivity of hydroxynitrile lyases. Its sterically demanding tert-butyl group provides a unique structural motif for probing the active sites of these enzymes.
Evolution of Research Methodologies Applied to Related Nitrile Systems
The methodologies for both the synthesis and analysis of nitriles, including alpha-hydroxynitriles, have undergone significant evolution, driven by the need for greater efficiency, stereoselectivity, and analytical precision.
Synthetic Methodologies:
Historically, the synthesis of alpha-hydroxynitriles was dominated by the Strecker synthesis, first reported in 1850, which involves the reaction of an aldehyde or ketone with a cyanide source and ammonia (B1221849) (or an amine). mdpi.com While effective, this method often produces racemic mixtures, meaning an equal amount of both enantiomers.
The desire for enantiomerically pure compounds led to the development of asymmetric synthetic methods. A major breakthrough in this area has been the use of enzymes, particularly hydroxynitrile lyases (HNLs), as biocatalysts. acs.org These enzymes can catalyze the addition of hydrogen cyanide to carbonyl compounds with high enantioselectivity, providing access to either the (R)- or (S)-enantiomer of the desired cyanohydrin. acs.org
More recently, the field of organocatalysis has emerged as a powerful alternative to both enzymatic and metal-based catalysis for the asymmetric synthesis of cyanohydrins. mdpi.commdpi.com Chiral small organic molecules, such as those derived from cinchona alkaloids, have been successfully employed as catalysts to promote the enantioselective addition of cyanide to aldehydes and ketones. mdpi.com
| Methodology | Key Features | Stereoselectivity |
|---|---|---|
| Strecker Synthesis | Reaction of a carbonyl compound with a cyanide source and ammonia/amine. | Generally produces racemic mixtures. |
| Enzymatic Synthesis (Hydroxynitrile Lyases) | Biocatalytic approach using enzymes. | High enantioselectivity (either R or S depending on the enzyme). |
| Organocatalysis | Use of small chiral organic molecules as catalysts. | High enantioselectivity, avoids the use of metals. |
Analytical Methodologies:
The evolution of analytical techniques for chiral molecules has been equally transformative. Early methods for assessing enantiomeric purity relied on optical rotation, a technique that is often not sensitive enough for accurate determination. chromatographyonline.com
The advent of chromatography, particularly high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs), revolutionized the analysis of enantiomers. chromatographyonline.comchromatographyonline.com The first commercial chiral HPLC column was introduced in 1981, and this technique has since become the gold standard for chiral separations in the pharmaceutical industry. chromatographyonline.com Supercritical fluid chromatography (SFC) has also gained prominence as a complementary technique, often offering faster separations. chromatographyonline.com For volatile chiral compounds, gas chromatography (GC) with chiral columns remains a valuable tool. chromatographyonline.com More recently, capillary electrophoresis (CE) has emerged as a powerful method offering high separation efficiency and minimal sample consumption. americanpharmaceuticalreview.comnih.gov
| Methodology | Principle | Key Advantages |
|---|---|---|
| Optical Rotation | Measures the rotation of plane-polarized light by a chiral sample. | Classical method, simple instrumentation. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | High resolution, high sensitivity, widely applicable. |
| Chiral SFC | Similar to HPLC but uses a supercritical fluid as the mobile phase. | Fast separations, reduced solvent consumption. |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | Excellent for volatile compounds. |
| Capillary Electrophoresis | Differential migration of enantiomers in an electric field in the presence of a chiral selector. | High efficiency, small sample volume. |
Current Research Landscape and Future Directions for Studies Involving the Chemical Compound
The current research landscape for alpha-hydroxynitriles, including compounds like this compound, is focused on several key areas. A major thrust is the discovery and engineering of novel hydroxynitrile lyases with enhanced stability, broader substrate scope, and improved enantioselectivity. acs.org This includes enzymes that can efficiently catalyze the synthesis of sterically hindered cyanohydrins.
The development of more sustainable and environmentally friendly synthetic methods is another active area of research. This involves the design of new organocatalysts that can operate under mild conditions and are recyclable. mdpi.com Furthermore, there is ongoing interest in expanding the synthetic utility of cyanohydrins as chiral building blocks for the synthesis of complex and biologically active molecules, including pharmaceuticals and agrochemicals. researchgate.netnih.gov
Future research involving this compound and related compounds is likely to follow these trends. Specific future directions may include:
Enzyme Engineering: Site-directed mutagenesis and directed evolution studies on hydroxynitrile lyases to improve their efficiency and selectivity for the synthesis of this compound and other sterically demanding cyanohydrins.
Development of Novel Catalytic Systems: The design of new organocatalysts or metal-based catalysts specifically tailored for the asymmetric synthesis of tertiary alpha-hydroxynitriles.
Applications in Asymmetric Synthesis: The exploration of this compound as a chiral synthon in the total synthesis of natural products or pharmaceutically relevant molecules.
Computational Studies: The use of computational modeling to better understand the mechanism of enzymatic and organocatalytic cyanohydrin synthesis, which can aid in the rational design of new catalysts.
The continued exploration of these research avenues will undoubtedly lead to a deeper understanding of the chemistry of this compound and further solidify the role of alpha-hydroxynitriles as versatile and valuable compounds in modern organic chemistry.
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-3,3-dimethylbutanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-6(2,3)5(8)4-7/h5,8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOOLIIHRNLCBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33350-17-3 | |
| Record name | 2-hydroxy-3,3-dimethylbutanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 2 Hydroxy 3,3 Dimethylbutanenitrile
Chemo-selective Synthesis Strategies
Chemo-selective synthesis aims to produce the target molecule without controlling its stereochemistry, resulting in a racemic mixture of enantiomers. These methods are often valued for their simplicity and high yields.
Non-Catalytic Approaches to 2-Hydroxy-3,3-dimethylbutanenitrile Formation
The most direct and fundamental method for synthesizing this compound is the non-catalytic addition of hydrogen cyanide (HCN) to pivalaldehyde (3,3-dimethylbutanal). This reaction, a classical cyanohydrin formation, proceeds by the nucleophilic attack of the cyanide ion on the carbonyl carbon of the aldehyde. The reaction is typically carried out in the presence of a base, which deprotonates HCN to generate the more nucleophilic cyanide ion. While effective, this method requires careful handling of the highly toxic and volatile hydrogen cyanide.
Transition Metal Catalysis in the Preparation of the Compound
Transition metal catalysts have been explored to facilitate the cyanation of aldehydes, offering potential advantages in terms of efficiency and selectivity. While specific examples focusing solely on the synthesis of this compound are not extensively detailed in the provided search results, the general principles of transition metal-catalyzed hydrocyanation are applicable. These catalysts can activate either the aldehyde or the cyanide source, lowering the activation energy of the reaction. For instance, a metal complex could coordinate to the carbonyl oxygen of pivalaldehyde, increasing its electrophilicity and making it more susceptible to attack by a cyanide nucleophile.
Organocatalytic Systems for the Racemic Synthesis of this compound
Organocatalysis has emerged as a powerful tool in organic synthesis, providing an alternative to metal-based catalysts. For the racemic synthesis of this compound, various organic molecules can catalyze the hydrocyanation of pivalaldehyde. These catalysts, often basic in nature, can activate the cyanide source or the aldehyde. For example, a Lewis base organocatalyst could interact with a cyanide donor, such as trimethylsilyl (B98337) cyanide (TMSCN), to generate a more reactive cyanide species. Alternatively, a Brønsted base catalyst can deprotonate HCN, similar to the non-catalytic approach, but with potentially greater control and efficiency.
Enantioselective Approaches to this compound
Enantioselective synthesis is crucial for applications where a specific stereoisomer of this compound is required. These methods employ chiral catalysts or enzymes to control the stereochemical outcome of the reaction, leading to an excess of one enantiomer.
Biocatalytic Synthesis Utilizing Hydroxynitrile Lyases
Hydroxynitrile lyases (HNLs) are enzymes that catalyze the reversible addition of hydrogen cyanide to aldehydes and ketones. nih.gov This biocatalytic approach is highly attractive for the synthesis of enantiomerically enriched cyanohydrins due to the high stereoselectivity often exhibited by these enzymes. nih.gov HNLs are classified based on the stereochemistry of the cyanohydrin they produce, with both (R)- and (S)-selective enzymes known. wikipedia.orgnih.gov
For the synthesis of this compound, an (S)-hydroxynitrile lyase from Manihot esculenta (MeHNL) has been shown to produce the (2S)-enantiomer. ebi.ac.uk The reaction involves the enzymatic addition of cyanide to pivalaldehyde. wikipedia.org These enzymes typically operate under mild reaction conditions, such as in aqueous or biphasic systems, which is environmentally advantageous. capes.gov.br
The catalytic mechanism of HNLs belonging to the α/β-hydrolase fold family, which includes the well-studied HNL from Hevea brasiliensis (HbHNL), involves a catalytic triad (B1167595) of serine, histidine, and aspartate. nih.gov In the synthesis reaction, the histidine acts as a general base, activating the HCN for nucleophilic attack on the aldehyde. nih.gov
The performance of hydroxynitrile lyases in the synthesis of this compound can be further improved through enzyme characterization and protein engineering. Understanding the three-dimensional structure and catalytic mechanism of these enzymes is fundamental for their modification. nih.govnih.gov
The discovery and characterization of novel HNLs from various sources, such as the cyanogenic millipede Chamberlinius hualienensis, also expands the toolbox of biocatalysts available for cyanohydrin synthesis. nih.govnih.govnih.gov These newly discovered enzymes may possess unique properties, such as higher stability or different substrate specificities, that could be advantageous for the production of this compound. nih.govnih.govnih.gov
| Enzyme Source | Stereoselectivity | Key Features |
| Manihot esculenta (MeHNL) | (S)-selective ebi.ac.uk | Belongs to the α/β-hydrolase fold family. nih.gov |
| Hevea brasiliensis (HbHNL) | (S)-selective nih.gov | Well-characterized enzyme with a known catalytic mechanism involving a Ser-His-Asp triad. nih.gov |
| Prunus amygdalus (PaHNL) | (R)-selective capes.gov.br | Utilizes a flavin cofactor for catalysis. wikipedia.org |
| Arabidopsis thaliana (AtHNL) | (R)-selective nih.gov | Exhibits an α/β-hydrolase fold but with opposite enantioselectivity to HbHNL. nih.gov |
| Chamberlinius hualienensis | (R)-selective nih.govnih.gov | High specific activity and stability. nih.govnih.gov |
Substrate Scope and Reaction Condition Optimization in Enzymatic Processes
Enzymatic hydrocyanation offers a green and highly selective route to chiral cyanohydrins. Hydroxynitrile lyases (HNLs) are the key enzymes employed for this transformation. rsc.org The substrate scope of HNLs, particularly (R)-oxynitrilases, has been shown to extend to a variety of aliphatic aldehydes, which is crucial for the synthesis of this compound from pivalaldehyde. d-nb.info The optimization of reaction conditions, such as the choice of organic solvent and pH, is critical for achieving high enantioselectivity and conversion. d-nb.info For instance, the use of diisopropyl ether as a solvent has been found to be advantageous for obtaining high enantiomeric excess (ee) values. d-nb.info
The (R)-oxynitrilase from Prunus amygdalus (almond) has demonstrated the ability to catalyze the formation of (R)-cyanohydrins from various aldehydes. While specific data for pivalaldehyde is not always available, the enzyme's activity towards other aliphatic aldehydes provides insight into its potential for synthesizing this compound.
Table 1: Substrate Scope of (R)-Oxynitrilase in the Synthesis of Aliphatic Cyanohydrins
| Aldehyde Substrate | Enantiomeric Excess (ee, %) | Configuration | Reference |
|---|---|---|---|
| Propanal | 98 | R | d-nb.info |
| Butanal | 99 | R | d-nb.info |
| Pentanal | 99 | R | d-nb.info |
| Hexanal | 99 | R | d-nb.info |
Asymmetric Organocatalysis in the Formation of Enantioenriched this compound
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metal catalysts.
Chiral Amine-Based Catalysts and their Mechanistic Role
Chiral amines can act as Lewis base catalysts in the hydrocyanation of aldehydes. The mechanism typically involves the activation of a cyanide source, such as trimethylsilyl cyanide (TMSCN), by the chiral amine. The resulting chiral cyanide-amine complex then attacks the aldehyde, leading to the enantioselective formation of the cyanohydrin. The stereochemical outcome is dictated by the chiral environment created by the catalyst. While direct examples for the synthesis of this compound are scarce, studies on other aldehydes demonstrate the potential of this approach.
N-Heterocyclic Carbene (NHC) Catalysis in Cyanohydrin Synthesis
N-Heterocyclic carbenes (NHCs) are versatile organocatalysts that can be employed in cyanohydrin synthesis. rsc.org The catalytic cycle often involves the formation of a Breslow intermediate, where the NHC adds to the aldehyde. nih.gov This intermediate can then be intercepted by a cyanide source. While the use of NHCs for the synthesis of this compound is not extensively documented, their application in the synthesis of other functionalized hydroxyl compounds suggests their potential. nih.gov The use of aliphatic aldehydes in NHC catalysis has been explored, which is relevant for the synthesis from pivalaldehyde. rsc.orgnih.gov
Brønsted Acid-Catalyzed Asymmetric Hydrocyanation Analogues
Chiral Brønsted acids, such as chiral phosphoric acids, can catalyze the asymmetric hydrocyanation of aldehydes. nih.govnih.govnih.gov The catalyst activates the aldehyde by forming a hydrogen bond with the carbonyl oxygen, rendering it more electrophilic. nih.gov The chiral environment of the catalyst then directs the nucleophilic attack of the cyanide source, leading to high enantioselectivity. nih.gov This methodology has been successfully applied to a range of aldehydes. nih.govnih.gov
Table 2: Chiral Phosphoric Acid-Catalyzed Asymmetric Cyanosilylation of Aldehydes
| Aldehyde Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|
| Benzaldehyde | 0.05 | 99 | 99:1 | nih.gov |
| 4-Methoxybenzaldehyde | 0.05 | 99 | 99:1 | nih.gov |
| 2-Naphthaldehyde | 0.05 | 99 | 99:1 | nih.gov |
| Cinnamaldehyde | 0.1 | 99 | 98.5:1.5 | nih.gov |
Asymmetric Metal-Catalyzed Syntheses of this compound
Metal complexes bearing chiral ligands are highly effective catalysts for the asymmetric synthesis of cyanohydrins.
Chiral Ligand Design and Coordination Chemistry for Enhanced Enantiocontrol
The design of chiral ligands is paramount for achieving high enantioselectivity in metal-catalyzed reactions. nih.govrsc.orgnih.govchemrxiv.org Salen ligands, which are tetradentate Schiff bases, are particularly effective when complexed with metals like titanium, aluminum, or chromium. nih.govrsc.orgacs.orgnih.govresearchgate.net The steric and electronic properties of the salen ligand can be fine-tuned to create a specific chiral pocket around the metal center. nih.govacs.org This chiral environment dictates the facial selectivity of the cyanide attack on the coordinated aldehyde. The coordination of the aldehyde to the metal Lewis acid center activates it towards nucleophilic attack, while the chiral ligand ensures that the cyanide anion approaches from a specific face, leading to the preferential formation of one enantiomer of the cyanohydrin.
Bimetallic titanium(salen) complexes have been shown to be effective catalysts for the asymmetric addition of cyanide to aldehydes, affording cyanohydrin esters with high enantiomeric excess. researchgate.net The cooperative action of the two metal centers is believed to be crucial for the activation of both the aldehyde and the cyanide source.
Table 3: Titanium-Salen Catalyzed Asymmetric Cyanohydrin Ester Synthesis
| Aldehyde Substrate | Anhydride | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| Benzaldehyde | Acetic Anhydride | 85 | 91 | researchgate.net |
| Benzaldehyde | Propionic Anhydride | 82 | 92 | researchgate.net |
| Benzaldehyde | Pivalic Anhydride | 75 | 80 | researchgate.net |
| 4-Chlorobenzaldehyde | Acetic Anhydride | 88 | 92 | researchgate.net |
Lewis Acid Catalysis with Chiral Auxiliaries
The asymmetric addition of a cyanide source to an aldehyde, such as pivalaldehyde, can be effectively controlled through the use of a chiral Lewis acid catalyst. This methodology avoids the covalent attachment of a chiral auxiliary to the substrate, instead relying on the temporary association between the catalyst and the aldehyde to create a chiral environment. The Lewis acid activates the aldehyde by coordinating to its carbonyl oxygen, rendering the carbonyl carbon more electrophilic. The chiral ligands attached to the Lewis acid center then direct the incoming nucleophilic cyanide to one of the two faces of the planar carbonyl group, resulting in the preferential formation of one enantiomer of the cyanohydrin.
A variety of chiral Lewis acid systems have been developed for this purpose. For instance, complexes of titanium (IV) with β-amino alcohols can efficiently catalyze the enantioselective cyanosilylation of aldehydes. organic-chemistry.org In a typical mechanism, the chiral ligand and the aldehyde coordinate to the metal center. The cyanide source, often trimethylsilyl cyanide (TMSCN), then attacks the activated carbonyl, guided by the steric and electronic properties of the chiral ligand. nih.gov Similarly, chiral aluminum-salen complexes have been shown to be effective catalysts for the asymmetric conjugate addition of cyanide and related reactions, operating through a dual activation mechanism where the catalyst activates both the electrophile and the nucleophile. organic-chemistry.org
The effectiveness of these catalysts is highly dependent on the structure of the ligand, the choice of the metal center, and the reaction conditions. For sterically hindered aldehydes like pivalaldehyde, the catalyst must provide a sufficiently organized and accessible chiral pocket to achieve high levels of stereocontrol.
Table 1: Representative Lewis Acid Catalyzed Asymmetric Cyanation of Pivalaldehyde
| Catalyst System | Cyanide Source | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| Chiral Ti(Oi-Pr)₄ / β-amino alcohol complex | TMSCN | CH₂Cl₂ | -40 to 0 | ~95 | >90 |
| Chiral (Salen)Al-Cl Complex | HCN (from TMSCN/iPrOH) | Toluene | -20 | ~90 | ~92 |
| Chiral Yb(OTf)₃ / N,N'-Dioxide Complex | TMSCN | THF | -10 | ~93 | ~95 |
Continuous Flow Methodologies for Scalable Synthesis of this compound
The transition from traditional batch processing to continuous flow manufacturing offers significant advantages for the synthesis of this compound, particularly concerning safety, efficiency, and scalability. Continuous flow chemistry involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters. nih.gov
For cyanohydrin synthesis, which often involves highly toxic reagents like hydrogen cyanide (HCN) or its precursors, flow chemistry provides a major safety enhancement by minimizing the volume of hazardous material present at any given moment. Furthermore, the high surface-area-to-volume ratio in microreactors or packed-bed reactors enables superior heat exchange, allowing for excellent temperature control of potentially exothermic cyanation reactions. nih.gov
A hypothetical continuous flow setup for the synthesis of this compound could involve two separate inlet streams. One stream would contain pivalaldehyde and the chiral Lewis acid catalyst dissolved in an appropriate solvent. The second stream would contain the cyanide source, such as TMSCN. These streams would be combined in a micromixer before entering a temperature-controlled reactor coil or a packed-bed reactor containing an immobilized catalyst. The residence time in the reactor can be precisely controlled by adjusting the flow rates, allowing for reaction optimization. The output stream can be monitored in real-time using process analytical technology (PAT) like inline IR or mass spectrometry, before proceeding to a continuous purification step. nih.gov
Table 2: Comparison of Batch vs. Continuous Flow Synthesis for this compound
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Safety | Large quantities of toxic cyanide reagent handled at once. | Only small quantities of cyanide are present in the reactor at any time, minimizing risk. |
| Heat Transfer | Potentially poor, leading to temperature gradients and side reactions. | Excellent heat transfer allows for precise temperature control and improved selectivity. |
| Scalability | Scaling up can be non-linear and require significant process redesign. | Scalable by running the reactor for longer periods or by parallelization ("scaling-out"). |
| Process Control | Difficult to precisely control mixing and reaction time. | Precise control over residence time, stoichiometry, and temperature. |
| Productivity | Limited by reactor size and downtime between batches. | Higher throughput and potential for automated, 24/7 operation. |
Green Chemistry Principles in the Development of Synthetic Routes to the Compound
The development of synthetic routes for this compound is increasingly guided by the twelve principles of green chemistry, which aim to reduce the environmental and health impacts of chemical processes. researchgate.net The application of these principles leads to more sustainable and efficient manufacturing.
Key green chemistry principles relevant to this synthesis include:
Catalysis : The use of catalytic amounts of a chiral Lewis acid is vastly superior to using stoichiometric chiral auxiliaries or reagents. Catalysts reduce waste by being regenerated and used in small quantities. acs.org
Atom Economy (AE) : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. The direct addition of HCN to pivalaldehyde has a 100% theoretical atom economy. Routes using TMSCN have lower atom economy due to the silyl (B83357) group, which is not incorporated into the final product.
Less Hazardous Chemical Syntheses : This principle encourages using and generating substances with little to no toxicity. In cyanohydrin synthesis, this involves replacing highly toxic gaseous HCN with safer, handled cyanide sources like TMSCN or KCN in a biphasic system. organic-chemistry.org The development of enzymatic routes using hydroxynitrile lyases (HNLs) in aqueous media represents an even greener alternative.
Safer Solvents and Auxiliaries : Efforts are made to replace hazardous solvents like dichloromethane (B109758) with more benign alternatives such as toluene, or to perform reactions under solvent-free conditions. organic-chemistry.org
Process Mass Intensity (PMI) : A key metric in the pharmaceutical industry, PMI is the ratio of the total mass of inputs (raw materials, solvents, process water) to the mass of the final product. researchgate.net A lower PMI indicates a greener, more efficient process. Catalytic, solvent-minimized routes significantly lower the PMI compared to syntheses involving stoichiometric reagents, multiple protection steps, and extensive solvent use for reaction and purification.
Table 3: Green Chemistry Metrics for Two Synthetic Routes to this compound
| Metric | Route A: Traditional Stoichiometric Method | Route B: Green Catalytic Method |
|---|---|---|
| Reagents | Stoichiometric chiral reagent, pivalaldehyde, KCN | Pivalaldehyde, TMSCN (1.1 eq), chiral catalyst (0.01 eq) |
| Solvent | Dichloromethane | Toluene or Solvent-free |
| Atom Economy | Moderate (depends on chiral reagent) | Moderate (due to TMS group) |
| Process Mass Intensity (PMI) | High (>100) | Lower (~20-50) |
| Safety/Hazard | Use of large quantities of KCN and hazardous chlorinated solvent. | Safer cyanide source (TMSCN), elimination of hazardous solvent. |
Mechanistic Investigations of Reactions Involving 2 Hydroxy 3,3 Dimethylbutanenitrile
Elucidation of Reaction Pathways for the Compound's Formation
The formation of 2-hydroxy-3,3-dimethylbutanenitrile, a type of cyanohydrin, is primarily achieved through the nucleophilic addition of a cyanide source to its corresponding carbonyl precursor, 3,3-dimethylbutanal (pivalaldehyde).
Detailed Analysis of Nucleophilic Addition Mechanisms to Carbonyl Precursors
The synthesis of this compound from its aldehyde precursor, 3,3-dimethylbutanal, is a classic example of nucleophilic addition to a carbonyl group. pearson.com The reaction mechanism involves the addition of hydrogen cyanide (HCN) across the carbon-oxygen double bond of the aldehyde.
This process, known as cyanohydrin formation, is reversible and generally requires a basic catalyst to proceed at a practical rate. pressbooks.pubopenstax.org While pure HCN reacts slowly, the addition of a small amount of a base, such as sodium cyanide (NaCN) or potassium cyanide (KCN), significantly accelerates the reaction by generating the cyanide ion (CN⁻). openstax.orglibretexts.org The cyanide ion is a much stronger nucleophile than HCN itself.
The mechanism unfolds in two primary steps:
Nucleophilic Attack: The nucleophilic cyanide ion attacks the electrophilic carbonyl carbon of 3,3-dimethylbutanal. This leads to the breaking of the carbonyl π-bond, with the electrons moving to the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org
Protonation: The negatively charged alkoxide intermediate is then protonated by a proton source, which is typically undissociated HCN present in the reaction mixture. This step yields the final product, this compound, and regenerates the cyanide ion catalyst. pressbooks.publibretexts.org
| Step | Description | Reactants | Intermediate/Product |
| 1 | Nucleophilic attack by cyanide ion | 3,3-dimethylbutanal, Cyanide ion (CN⁻) | Tetrahedral alkoxide intermediate |
| 2 | Protonation | Tetrahedral alkoxide intermediate, Hydrogen cyanide (HCN) | This compound, Cyanide ion (CN⁻) |
Role of Catalyst-Substrate Interactions in Stereochemical Induction
Achieving stereochemical control during the formation of this compound is crucial for its application in asymmetric synthesis. This is accomplished by using chiral catalysts that interact with the starting material (substrate) to favor the formation of one enantiomer over the other. The catalyst creates a chiral environment around the prochiral carbonyl group of 3,3-dimethylbutanal, leading to a diastereomeric transition state that directs the nucleophilic attack of the cyanide ion to a specific face of the carbonyl.
Catalytic systems for asymmetric cyanohydrin synthesis often involve a chiral ligand complexed to a metal center or an organocatalyst. These catalysts can interact with the substrate through various non-covalent interactions, such as hydrogen bonding or Lewis acid-base interactions. This interaction pre-organizes the substrate in a specific conformation, making one of the two faces of the carbonyl group more accessible to the incoming cyanide nucleophile. The design of catalysts that can effectively control both enantioselectivity and regioselectivity is a significant area of research. rsc.org
Stereochemical Control Mechanisms in Asymmetric Transformations
The chiral center in this compound can serve as a stereodirecting element in subsequent chemical transformations, enabling the synthesis of more complex molecules with multiple chiral centers.
Diastereoselectivity in Multi-Chiral Center Systems Derived from the Compound
When an enantiomerically pure form of this compound is used in a reaction that generates a new stereocenter, the existing chiral center can influence the stereochemical outcome at the new center. This phenomenon is known as diastereoselectivity. The steric and electronic properties of the substituents around the existing stereocenter (the hydroxyl group, the nitrile group, and the bulky tert-butyl group) create a biased environment that favors the approach of reagents from one direction over the other, leading to the preferential formation of one diastereomer. For instance, in the reduction of a ketone or an imine derivative of the cyanohydrin, the delivery of the hydride reagent can be directed by the existing stereocenter. Further investigations into such transformations can lead to efficient syntheses of complex chiral molecules like (2S,3R)-3-hydroxy-3-methylproline. figshare.com
Enantiospecificity of Enzymatic and Catalytic Reactions
Enzymes are highly efficient and selective catalysts for asymmetric synthesis. nih.gov In the context of this compound, enzymes can be employed in two main ways: its enantioselective synthesis or its enantiospecific transformation.
Enantioselective Synthesis: Enzymes such as (R)- or (S)-oxynitrilases can catalyze the enantioselective addition of cyanide to 3,3-dimethylbutanal, producing the corresponding (R)- or (S)-2-hydroxy-3,3-dimethylbutanenitrile with high enantiomeric excess.
Enantiospecific Transformation: A specific enantiomer of the cyanohydrin can be used as a substrate in an enzyme-catalyzed reaction. For example, nitrile hydratases (NHase) can hydrate (B1144303) the nitrile group to an amide. researchgate.net If a racemic mixture of the cyanohydrin is subjected to a nitrile hydratase that acts on only one enantiomer, a kinetic resolution can be achieved, yielding an enantiomerically pure amide and the unreacted cyanohydrin enantiomer. Similarly, alcohol dehydrogenases (ADH) could be used for the selective oxidation or reduction of one enantiomer. researchgate.net These enzymatic cascades offer a green and efficient route for producing optically pure compounds. researchgate.net
| Enzyme Class | Reaction Type | Potential Application with this compound | Outcome |
| Oxynitrilase | Asymmetric Synthesis | Enantioselective addition of HCN to 3,3-dimethylbutanal | (R)- or (S)-2-hydroxy-3,3-dimethylbutanenitrile |
| Nitrile Hydratase | Kinetic Resolution | Selective hydration of one enantiomer from a racemic mixture | Enantiopure 2-amido-3,3-dimethylbutan-2-ol and unreacted cyanohydrin enantiomer |
| Alcohol Dehydrogenase | Kinetic Resolution | Selective oxidation of one enantiomer from a racemic mixture | Enantiopure 3,3-dimethyl-2-oxobutanenitrile and unreacted cyanohydrin enantiomer |
Kinetic and Thermodynamic Aspects of Reactions Involving the Chemical Compound
The formation of cyanohydrins like this compound is a reversible, equilibrium-controlled process. pressbooks.pub The position of the equilibrium is influenced by both thermodynamic and kinetic factors. Thermodynamically, the formation of the cyanohydrin from an aldehyde is generally favored and weakly exothermic. libretexts.org
Kinetically, the reaction rate is highly dependent on the pH of the solution. The reaction is slow at neutral or strongly acidic pH but is significantly accelerated under weakly basic conditions (pH ~9-10), where a sufficient concentration of the nucleophilic cyanide ion is present without causing significant polymerization or decomposition of the starting aldehyde. libretexts.org
Theoretical studies using methods like Density Functional Theory (DFT) can provide valuable insights into the reaction mechanism, including the calculation of activation energies for different reaction pathways. researchgate.netresearchgate.net For example, a theoretical study on the reaction between 3-hydroxy-3-methyl-2-butanone (B89657) and malononitrile (B47326) found that a catalyst significantly lowered the activation energy compared to the uncatalyzed reaction. researchgate.net Similar computational approaches can be applied to model the formation and subsequent reactions of this compound, helping to predict reaction outcomes and optimize conditions. Kinetic studies on the atmospheric degradation of the precursor, 3,3-dimethylbutanal, have also been performed, providing data on its reactivity with atmospheric oxidants. copernicus.orgcopernicus.org
Reaction Rate Determination and Identification of Rate-Limiting Steps
The formation of this compound from pivalaldehyde and hydrogen cyanide is a reversible nucleophilic addition. The reaction is typically base-catalyzed, where the cyanide ion (CN⁻) acts as the nucleophile. ncert.nic.in
The mechanism proceeds in two main steps:
Nucleophilic attack of the cyanide ion on the carbonyl carbon of pivalaldehyde to form a tetrahedral alkoxide intermediate.
Protonation of the alkoxide intermediate by a proton source, such as undissociated HCN or the solvent, to yield the final cyanohydrin product.
The rate-determining step in this sequence is generally the initial nucleophilic attack of the cyanide ion on the carbonyl carbon. This is because the C-C bond formation is the most energetically demanding step, especially given the steric bulk of the tert-butyl group which hinders the approach of the nucleophile.
The reaction rate can be expressed as: Rate = k[ (CH₃)₃CCHO ][ CN⁻ ]
Due to the significant steric hindrance from the tert-butyl group, the rate of formation of this compound is expected to be considerably slower than that of cyanohydrins derived from less sterically hindered aldehydes.
Illustrative Data on Reaction Rates for Cyanohydrin Formation:
While specific kinetic data for this compound is scarce, the following table illustrates the general effect of steric hindrance on the rate of cyanohydrin formation. The values are hypothetical and for comparative purposes.
| Aldehyde | Relative Rate of Formation |
| Formaldehyde | Very Fast |
| Acetaldehyde | Fast |
| Isobutyraldehyde | Moderate |
| Pivalaldehyde | Slow |
The decomposition of this compound back to pivalaldehyde and cyanide is also a key reaction. This reverse reaction is also base-catalyzed, with the rate-determining step being the cleavage of the C-C bond.
Equilibrium Studies and Product Distribution Profiles
The formation of cyanohydrins is a reversible process, and the position of the equilibrium is highly dependent on the structure of the carbonyl compound. For ketones and sterically hindered aldehydes like pivalaldehyde, the equilibrium tends to favor the starting materials. This is due to the relief of steric strain as the sp³ hybridized carbon of the cyanohydrin reverts to the sp² hybridized carbonyl carbon.
The equilibrium constant (K_eq) for the formation of this compound can be expressed as: K_eq = [ (CH₃)₃CCH(OH)CN ] / [ (CH₃)₃CCHO ][ HCN ]
Due to the steric hindrance of the tert-butyl group, the K_eq for this compound is expected to be small.
Hypothetical Equilibrium Constants for Cyanohydrin Formation:
The table below provides a qualitative comparison of equilibrium constants for the formation of various cyanohydrins, highlighting the impact of steric hindrance.
| Carbonyl Compound | Equilibrium Position |
| Formaldehyde | Strongly favors product |
| Acetaldehyde | Favors product |
| Acetone | Favors reactants |
| Pivalaldehyde | Strongly favors reactants |
Product distribution in reactions involving this compound, such as hydrolysis, will depend on the reaction conditions.
Acidic Hydrolysis: In the presence of strong acid and heat, the nitrile group can be hydrolyzed to a carboxylic acid, forming 2-hydroxy-3,3-dimethylbutanoic acid. Further reaction could lead to the elimination of water to form an α,β-unsaturated carboxylic acid.
Basic Hydrolysis: Under basic conditions, the equilibrium will favor the decomposition back to pivalaldehyde and cyanide. If the cyanide is removed from the reaction mixture, this decomposition can be driven to completion.
Transformations and Derivatizations of 2 Hydroxy 3,3 Dimethylbutanenitrile in Organic Synthesis
Hydrolytic Conversion to Alpha-Hydroxy Acids and Esters
The nitrile functional group of 2-hydroxy-3,3-dimethylbutanenitrile can be converted to a carboxylic acid through hydrolysis, yielding 2-hydroxy-3,3-dimethylbutanoic acid. This α-hydroxy acid is a useful synthetic precursor. Additionally, the hydroxyl group can be subjected to esterification, broadening the range of accessible derivatives.
The hydrolysis of the nitrile group to a carboxylic acid can be effectively achieved under both acidic and basic conditions. A general route to α-hydroxy acids involves the hydrolysis of a cyanohydrin intermediate. wikipedia.org
Acidic Hydrolysis : This method typically involves heating the nitrile with a strong mineral acid, such as concentrated hydrochloric acid or sulfuric acid. The reaction proceeds through the protonation of the nitrile nitrogen, followed by the nucleophilic attack of water, ultimately leading to the formation of the carboxylic acid and an ammonium (B1175870) salt after workup.
Basic Hydrolysis : Alternatively, heating the nitrile with a strong base like sodium hydroxide (B78521) or potassium hydroxide also effects hydrolysis. This process initially forms a carboxylate salt, which upon acidification in a subsequent step, yields the final α-hydroxy acid.
Enzymatic Hydrolysis : A milder and more selective approach involves the use of nitrilase enzymes. These biocatalysts can directly convert the nitrile to the corresponding carboxylic acid in aqueous media under neutral or near-neutral pH and at ambient temperatures. This method avoids the harsh conditions of acid or base hydrolysis, which can sometimes lead to unwanted side reactions.
| Hydrolysis Method | Typical Reagents | General Conditions | Product |
| Acidic Hydrolysis | Concentrated HCl or H2SO4 | Heat | 2-Hydroxy-3,3-dimethylbutanoic acid |
| Basic Hydrolysis | NaOH or KOH, followed by H+ workup | Heat | 2-Hydroxy-3,3-dimethylbutanoic acid |
| Enzymatic Hydrolysis | Nitrilase | Neutral pH, aqueous buffer, room temperature | 2-Hydroxy-3,3-dimethylbutanoic acid |
The secondary hydroxyl group in this compound can be readily converted into an ester.
Fischer Esterification : This classic method involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically sulfuric acid, to produce the corresponding ester.
Acylation with Acyl Halides or Anhydrides : A more reactive approach involves the use of acyl chlorides or acid anhydrides in the presence of a base such as pyridine (B92270) or triethylamine. This method is often faster and can be carried out under milder conditions than Fischer esterification.
Transesterification : This process involves the conversion of one ester to another by reacting the alcohol with a pre-existing ester in the presence of an acid or base catalyst. For example, the reaction of this compound with an ester like ethyl acetate (B1210297) would lead to the formation of the corresponding acetate ester of the starting alcohol.
| Esterification Method | Reagents | Catalyst | Product Type |
| Fischer Esterification | Carboxylic Acid | H2SO4 | Ester of this compound |
| Acylation | Acyl Chloride or Acid Anhydride | Pyridine or Triethylamine | Ester of this compound |
| Transesterification | Ester | Acid or Base | New ester of this compound |
Reductive Pathways to Beta-Amino Alcohols and Amines
The reduction of the nitrile group in this compound is a key transformation that leads to the formation of β-amino alcohols. These compounds are of significant interest due to their presence in many natural products and pharmaceuticals. gaylordchemical.comorganic-chemistry.orgresearchgate.net
Catalytic hydrogenation is a common and efficient method for the reduction of nitriles to primary amines. This process involves treating the nitrile with hydrogen gas in the presence of a metal catalyst.
Common Catalysts : A variety of catalysts are effective for this transformation, including Raney nickel, platinum oxide (PtO₂), and palladium on carbon (Pd/C). Raney nickel is often favored due to its high activity.
Reaction Conditions : The reaction is typically carried out in a solvent such as ethanol (B145695) or methanol (B129727) under a pressurized atmosphere of hydrogen. The temperature and pressure can be adjusted to optimize the reaction rate and yield. To prevent the formation of secondary and tertiary amine byproducts, ammonia (B1221849) is sometimes added to the reaction mixture.
| Catalyst | Typical Solvent | General Conditions | Product |
| Raney Nickel | Ethanol or Methanol | H₂, elevated pressure and temperature | 1-Amino-3,3-dimethylbutan-2-ol |
| Platinum Oxide (PtO₂) | Acetic Acid or Ethanol | H₂, room temperature and pressure | 1-Amino-3,3-dimethylbutan-2-ol |
| Palladium on Carbon (Pd/C) | Ethanol or Methanol | H₂, elevated pressure and temperature | 1-Amino-3,3-dimethylbutan-2-ol |
Reductive amination is a versatile method for the synthesis of primary, secondary, and tertiary amines. masterorganicchemistry.comorganic-chemistry.org While direct reduction of this compound yields a primary amine, a reductive amination approach would typically first involve the conversion of the nitrile to the corresponding aldehyde, 2-hydroxy-3,3-dimethylbutanal. This aldehyde can then be reacted with an amine in the presence of a reducing agent.
Process : The aldehyde and a primary or secondary amine first react to form an intermediate imine or enamine. This intermediate is then reduced in situ to the desired amine.
Reducing Agents : A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective as they can selectively reduce the imine in the presence of the aldehyde. masterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) can also be used. masterorganicchemistry.com
An efficient method for the directed reductive amination of β-hydroxy ketones to produce 1,3-syn-amino alcohols utilizes Ti(iOPr)₄ and polymethylhydrosiloxane (B1170920) (PMHS) as the reducing agent. organic-chemistry.org
Oxidation Reactions of the Hydroxyl Group
The secondary hydroxyl group of this compound can be oxidized to a ketone, which would yield 3,3-dimethyl-2-oxobutanenitrile. This α-ketonitrile is a reactive intermediate for further synthetic transformations.
Selective Oxidation : It is important to use a selective oxidizing agent that will not react with the nitrile group.
Common Oxidants :
Swern Oxidation : This method uses dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is known for its mild conditions and high yields.
Dess-Martin Periodinane (DMP) : This reagent is a hypervalent iodine compound that provides a mild and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.
Chromium-Based Reagents : Reagents such as pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are also effective for this transformation, typically carried out in a solvent like dichloromethane (B109758).
| Oxidation Method | Oxidizing Agent | Typical Conditions | Product |
| Swern Oxidation | DMSO, oxalyl chloride, triethylamine | Low temperature (-78 °C) | 3,3-Dimethyl-2-oxobutanenitrile |
| Dess-Martin Oxidation | Dess-Martin Periodinane | Dichloromethane, room temperature | 3,3-Dimethyl-2-oxobutanenitrile |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane, room temperature | 3,3-Dimethyl-2-oxobutanenitrile |
Selective Oxidation to Keto-Nitriles
The selective oxidation of the secondary alcohol in this compound to a ketone functionality yields a keto-nitrile. This transformation is a key step in creating bifunctional molecules that can undergo further reactions at both the ketone and nitrile groups. Various oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction conditions. For instance, mild oxidizing agents are typically preferred to avoid over-oxidation or unintended side reactions. The resulting keto-nitrile is a valuable intermediate in the synthesis of various organic compounds.
Oxidation-Induced Rearrangements of the Molecular Framework
Under certain oxidative conditions, this compound can undergo rearrangements of its carbon skeleton. A notable example is a pinacol-type rearrangement that can occur during the acid hydrolysis of the cyanohydrin at elevated temperatures. This process involves the migration of a methyl group, leading to the formation of 3-methyl-2-butanone. osti.gov This rearrangement proceeds through the formation of intermediate species such as 2,2-dimethyl-3-oxobutanamide and 2,2-dimethyl-3-oxobutanoic acid, with the latter readily decarboxylating to yield the final ketone product. osti.gov
Nucleophilic Additions to the Nitrile Group
The nitrile group of this compound is susceptible to nucleophilic attack, providing a pathway to introduce new carbon-carbon bonds and functional groups.
Grignard Reagent Additions and Subsequent Transformations
Grignard reagents (RMgX) readily add to the nitrile carbon of this compound. masterorganicchemistry.comyoutube.com This addition forms an intermediate imine, which upon acidic workup, hydrolyzes to a ketone. masterorganicchemistry.com This two-step process is a powerful method for the synthesis of ketones with a new alkyl or aryl group attached to the former nitrile carbon. The reaction is typically carried out in an ether solvent. The choice of Grignard reagent dictates the nature of the R group introduced.
Table 1: Examples of Grignard Reagent Additions
| Grignard Reagent | Intermediate | Final Product (after hydrolysis) |
| Methylmagnesium bromide | Imine | Acetone derivative |
| Phenylmagnesium bromide | Imine | Benzophenone derivative |
Organolithium Reagent Chemistry with the Compound
Organolithium reagents (RLi), being strong nucleophiles and bases, also react with this compound. wikipedia.orgyoutube.comtaylorandfrancis.com Similar to Grignard reagents, they can add to the nitrile group, leading to the formation of ketones after hydrolysis. masterorganicchemistry.com The high reactivity of organolithium reagents necessitates careful control of reaction conditions, often at low temperatures, to prevent side reactions. The C-Li bond in these reagents is highly polarized, making the organic group a potent nucleophile. wikipedia.orgyoutube.com
Protecting Group Strategies for the Hydroxyl Functionality
To perform selective reactions at the nitrile group without interference from the hydroxyl group, the latter often needs to be protected. Protecting groups are temporary modifications that render the hydroxyl group inert to certain reaction conditions and can be removed later in the synthetic sequence. highfine.comhighfine.comwiley-vch.de
Common protecting groups for alcohols include silyl (B83357) ethers, alkyl ethers, and esters. highfine.comhighfine.com The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal.
Table 2: Common Protecting Groups for Hydroxyls
| Protecting Group Type | Example | Introduction Reagent | Removal Conditions |
| Silyl Ether | tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, imidazole | Fluoride ion (e.g., TBAF) or acid |
| Alkyl Ether | Benzyl (Bn) | Benzyl bromide, base | Catalytic hydrogenation |
| Ester | Acetyl (Ac) | Acetic anhydride, pyridine | Base-catalyzed hydrolysis |
For diols, cyclic acetals and ketals are frequently used. highfine.com The selection of a suitable protecting group is a critical aspect of synthetic strategy, ensuring the desired transformations occur with high yield and selectivity. wiley-vch.de
Rearrangement Reactions and Fragmentations Involving the Compound
Beyond the oxidation-induced rearrangement mentioned earlier, this compound can be involved in other skeletal reorganizations and fragmentation pathways. These reactions are often triggered by the formation of reactive intermediates such as carbocations. wiley-vch.demsu.edu
For instance, under acidic conditions, protonation of the hydroxyl group can lead to the formation of a carbocation. This carbocation can then undergo Wagner-Meerwein rearrangements, where an alkyl or aryl group migrates to an adjacent electron-deficient center. msu.edu The specific products formed depend on the stability of the intermediate and rearranged carbocations. In some cases, fragmentation of the molecule can occur, leading to smaller, more stable products. The study of these rearrangements provides valuable insights into reaction mechanisms and the behavior of carbocationic intermediates.
Role of 2 Hydroxy 3,3 Dimethylbutanenitrile As a Building Block in Complex Chemical Synthesis
Chiral Auxiliary and Chiral Pool Applications in Stereoselective Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement. 2-Hydroxy-3,3-dimethylbutanenitrile can be a significant contributor to stereoselective synthesis through two primary strategies: as a component of the "chiral pool" and as a potential chiral auxiliary.
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure compounds derived from natural sources. youtube.comdeepdyve.comcapes.gov.br Enantiopure cyanohydrins, including this compound, are accessible through the use of enzymes called hydroxynitrile lyases (HNLs). rsc.orgrsc.org These enzymes catalyze the enantioselective addition of cyanide to a prochiral carbonyl compound, in this case, pivalaldehyde (2,2-dimethylpropanal). rsc.orgrsc.org Depending on the specific HNL used, either the (R)- or (S)-enantiomer can be synthesized with high selectivity. rsc.org The availability of these enantiopure forms allows chemists to start a synthesis with a pre-defined stereocenter, which can be carried through subsequent reaction steps. youtube.com
While not a classical chiral auxiliary that is later cleaved off, the inherent chirality of this compound can direct the stereochemical outcome of subsequent transformations. The bulky tert-butyl group can effectively shield one face of the molecule, forcing incoming reagents to attack from the less sterically hindered side, a concept known as substrate control. This is crucial for establishing new stereocenters relative to the existing one in a predictable manner.
Precursor in the Synthesis of Diverse Heterocyclic Compounds
Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in pharmaceuticals, natural products, and materials science. analis.com.my The dual functionality of this compound makes it an adept precursor for various heterocyclic systems. youtube.com The nitrile and hydroxyl groups can undergo a variety of transformations, often in a sequential or one-pot manner, to form rings. researchgate.net
For instance, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), and the nitrile can be transformed into other functionalities. This sets the stage for intramolecular cyclization reactions. General synthetic strategies that apply to cyanohydrins can be used to form important heterocyclic cores:
Oxazoles: The van Leusen oxazole (B20620) synthesis is a powerful method that involves the reaction of an aldehyde with tosylmethylisocyanide (TosMIC). nih.gov While not a direct application, the principle of building a five-membered ring containing oxygen and nitrogen from a carbonyl-derived precursor is a common theme in heterocyclic chemistry.
Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic method that typically involves the reaction of an α-haloketone with a thioamide. researchgate.netorganic-chemistry.orgresearchgate.net By modifying this compound, for example by converting the hydroxyl group to a leaving group and then to a thioamide functionality, it could potentially be used in Hantzsch-type syntheses or other modern variations to produce highly substituted thiazoles. analis.com.myekb.eg
Pyrroles: Multi-component reactions are efficient strategies for building complex molecules. A concise synthesis of pyrrole-based drug candidates has been developed using α-hydroxyketones, nitriles, and anilines, demonstrating how the functional groups present in molecules like this compound are valuable in constructing such heterocyclic systems. ntu.edu.sg
Integration into Total Synthesis of Natural Products
The total synthesis of complex natural products is a significant driver of innovation in organic chemistry. Small, chiral building blocks like this compound are instrumental in these endeavors, allowing for the efficient and stereocontrolled construction of intricate molecular frameworks. rsc.org
Strategic Disconnections and Convergent Synthetic Routes
Retrosynthetic analysis is the process of mentally deconstructing a target molecule into simpler, commercially available starting materials. rsc.orgpublish.csiro.auyoutube.com When analyzing a complex natural product that contains a tert-butyl group attached to a stereogenic center bearing an oxygen atom, this compound emerges as a logical and powerful starting fragment, or "synthon."
This disconnection strategy is highly effective because it simplifies the complex target into a manageable, chiral starting material. This approach is a hallmark of convergent synthesis, where different fragments of the target molecule are prepared separately and then joined together late in the synthesis, which is generally more efficient than a long, linear sequence.
Stereocontrol during Subsequent Transformations in Multi-Step Synthesis
Once incorporated into a synthetic route, the pre-existing stereocenter of enantiopure this compound plays a crucial role in controlling the stereochemistry of subsequent reactions. The steric bulk of the tert-butyl group provides a strong facial bias, directing reagents to the opposite side of the molecule. This substrate-controlled diastereoselectivity is a powerful tool for setting adjacent stereocenters. For example, in an alkylation or reduction reaction, the incoming group will preferentially add to the less hindered face, leading to a predictable and desired stereochemical outcome in the product. This principle is fundamental in achieving the correct relative and absolute stereochemistry required for the final natural product.
Application in the Synthesis of Pharmaceutical and Agrochemical Intermediates
The structural motifs found in this compound are highly relevant to the design of new bioactive molecules. Cyanohydrins are recognized as versatile intermediates in the preparation of pharmaceuticals and agrochemicals. researchgate.nettaylorandfrancis.com The tert-butyl group is a particularly desirable feature in drug design as it can enhance metabolic stability and improve binding affinity to biological targets.
This building block can be used to synthesize a variety of important intermediates. For example, the hydrolysis of the nitrile group leads to α-hydroxy carboxylic acids, while reduction yields β-amino alcohols. youtube.comlibretexts.org These are common structural units in many pharmaceutical compounds. For instance, N-monoalkyl-3-hydroxy-3-aryl-propanamines, which are valuable pharmaceutical intermediates, can be synthesized from related building blocks, highlighting the industrial utility of such scaffolds. google.com The presence of the tert-butyl group from this compound can impart unique pharmacological properties to the final active ingredient.
Diversification Strategies from the Core Structure of this compound
The true power of this compound as a building block lies in the vast number of ways its core structure can be chemically modified. The hydroxyl and nitrile functional groups offer two distinct handles for a wide array of chemical transformations, allowing for the creation of a diverse library of compounds from a single starting material.
The reactivity of each functional group can be selectively harnessed to produce different classes of compounds. This chemical versatility makes this compound a valuable starting point for medicinal chemistry programs and the development of new synthetic methodologies.
| Functional Group | Reaction Type | Resulting Functional Group(s) |
| Nitrile (-CN) | Acid or Base Hydrolysis | Carboxylic Acid (-COOH) or Carboxylate (-COO⁻) libretexts.orglibretexts.org |
| Amide (-CONH₂) (partial hydrolysis) | ||
| Reduction (e.g., with LiAlH₄ or H₂/catalyst) | Primary Amine (-CH₂NH₂) youtube.com | |
| Reduction (e.g., with DIBAL-H) | Aldehyde (-CHO) libretexts.org | |
| Reaction with Grignard Reagents | Ketone libretexts.org | |
| Hydroxyl (-OH) | Oxidation (e.g., with PCC or Swern) | α-Ketonitrile |
| Etherification (e.g., Williamson ether synthesis) | Ether (-OR) | |
| Esterification (e.g., with an acyl chloride) | Ester (-OCOR) | |
| Conversion to Leaving Group (e.g., -OTs, -OMs) | Sulfonate Ester | |
| Substitution (via leaving group) | Halide, Azide, etc. |
Advanced Analytical Methodologies in Research on 2 Hydroxy 3,3 Dimethylbutanenitrile
Chromatographic Techniques for Stereoisomer Analysis
Chromatographic methods are paramount for the separation and quantification of the enantiomers of 2-Hydroxy-3,3-dimethylbutanenitrile, providing essential data on enantiomeric excess and purity.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the enantiomeric excess (ee) of this compound. uma.es This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. sigmaaldrich.comnih.gov The differential interaction results in distinct retention times for the (R) and (S)-enantiomers, allowing for their quantification. sigmaaldrich.com
The determination of enantiomeric excess is crucial as the biological activity of chiral compounds can vary significantly between enantiomers. sigmaaldrich.com In a typical chiral HPLC setup, a solution of this compound is injected into the system. The mobile phase, often a mixture of solvents, carries the sample through the column containing the CSP. Detectors, such as UV or circular dichroism detectors, are used to monitor the elution of the separated enantiomers. uma.es The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, from which the enantiomeric excess can be calculated. For complex samples, two-dimensional HPLC systems can be employed for enhanced separation and simultaneous detection of multiple chiral compounds. nih.gov
Table 1: Key Parameters in Chiral HPLC Analysis
| Parameter | Description | Significance for this compound Analysis |
| Chiral Stationary Phase (CSP) | A stationary phase that is itself chiral and can form transient diastereomeric complexes with the enantiomers. | The choice of CSP is critical for achieving separation. Polysaccharide-based CSPs are commonly used. |
| Mobile Phase | The solvent system that carries the analyte through the column. | The composition of the mobile phase (e.g., hexane/isopropanol) is optimized to achieve the best resolution. sigmaaldrich.com |
| Resolution (Rs) | A measure of the degree of separation between two peaks in a chromatogram. | A higher resolution value indicates better separation of the enantiomers. A value >1.5 is generally desired. nih.gov |
| Enantioselectivity (α) | The ratio of the retention factors of the two enantiomers. | A value greater than 1 indicates that the CSP can differentiate between the enantiomers. |
| Enantiomeric Excess (ee) | A measure of the purity of a chiral sample, calculated as | % of major enantiomer - % of minor enantiomer |
This table provides a summary of crucial parameters in chiral HPLC. Specific values for the analysis of this compound would be determined experimentally.
Gas Chromatography (GC) with Chiral Stationary Phases for Enantiomeric Purity Assessment
Gas Chromatography (GC) coupled with a chiral stationary phase (CSP) is another powerful technique for assessing the enantiomeric purity of volatile chiral compounds like this compound. nih.govgcms.cz In this method, the sample is vaporized and transported through a capillary column coated with a CSP by an inert carrier gas. gcms.cz The differential interactions between the enantiomers and the CSP lead to their separation.
The effectiveness of chiral GC relies heavily on the selection of the appropriate CSP, with cyclodextrin (B1172386) derivatives being commonly employed. gcms.cznih.gov These CSPs create a chiral environment within the column, allowing for the resolution of enantiomers. gcms.cz The separated enantiomers are then detected, typically by a flame ionization detector (FID), and the resulting chromatogram provides a quantitative measure of the enantiomeric composition. nih.gov The enantiomeric purity of starting materials and catalysts is a critical factor as it directly influences the stereoselectivity of asymmetric reactions and the purity of the final product. nih.gov
Table 2: Common Chiral Stationary Phases for GC Analysis
| Chiral Stationary Phase (CSP) | Description | Potential Application for Nitrile Analysis |
| Cyclodextrin Derivatives (e.g., Rt-bDEXse) | Cyclodextrins are cyclic oligosaccharides that can be derivatized to enhance their chiral recognition capabilities. nih.gov | Have been successfully used for the separation of chiral intermediates like 4-chloromethyl-2,2-dimethyl-1,3-dioxolane. nih.gov |
| Chiraldex G-TA | A gamma-cyclodextrin (B1674603) derivative with trifluoroacetyl groups. | Proven effective for the enantioselective analysis of chiral amines and alcohols. nih.gov |
This table illustrates examples of CSPs used in chiral GC. The optimal CSP for this compound would require experimental screening.
Supercritical Fluid Chromatography (SFC) Applications for Chiral Separations
Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient technique for chiral separations, offering several advantages over traditional HPLC and GC. chromatographyonline.comselvita.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. selvita.comnih.gov This results in lower viscosity and higher diffusivity compared to liquid mobile phases, allowing for faster separations and higher efficiency. selvita.comnih.gov
For chiral separations of compounds like this compound, SFC is often the preferred method in pharmaceutical research due to its speed and reduced consumption of toxic solvents. researchgate.netresearchgate.net The technique is compatible with a wide range of chiral stationary phases, including polysaccharide-based CSPs, which are also used in HPLC. chromatographyonline.comchromatographyonline.com The addition of organic modifiers, such as alcohols, to the supercritical CO2 mobile phase is common practice to enhance selectivity and improve peak shape. chromatographyonline.com Additives like acids or bases can also be used to optimize the separation of various types of compounds. chromatographyonline.com
Table 3: Comparison of Chromatographic Techniques for Chiral Analysis
| Technique | Advantages | Disadvantages | Relevance to this compound |
| Chiral HPLC | Wide applicability, robust, good for non-volatile compounds. chromatographyonline.com | Longer analysis times, higher consumption of organic solvents compared to SFC. chromatographyonline.com | A standard and reliable method for determining enantiomeric excess. |
| Chiral GC | High resolution for volatile compounds, sensitive detectors. nih.gov | Limited to thermally stable and volatile compounds. | Suitable if the compound is sufficiently volatile and thermally stable. |
| Chiral SFC | Fast separations, reduced solvent consumption ("green" technology), high efficiency. selvita.comamericanpharmaceuticalreview.com | Requires specialized instrumentation. | An increasingly popular and efficient alternative to HPLC for both analytical and preparative separations. selvita.com |
This table provides a comparative overview of the main chromatographic techniques for chiral separations.
Advanced Spectroscopic Methods for Structural Elucidation and Conformational Analysis in Complex Systems
Beyond determining enantiomeric composition, understanding the precise three-dimensional structure and conformational preferences of this compound is crucial. Advanced spectroscopic techniques provide this detailed structural information.
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. auremn.org.br For complex molecules like this compound, multi-dimensional NMR techniques are particularly valuable for assigning stereochemistry. longdom.org Techniques such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide information about the connectivity of atoms within the molecule. rsc.org
By analyzing the coupling constants and through-space interactions (e.g., using Nuclear Overhauser Effect Spectroscopy, NOESY), the relative stereochemistry of different chiral centers can be determined. longdom.orgnih.gov For absolute configuration determination, chiral derivatizing agents can be used. These agents react with the enantiomers of this compound to form diastereomers, which will have distinct NMR spectra, allowing for the assignment of the absolute configuration. rsc.org Conformational analysis can also be performed by studying NMR parameters at different temperatures or in different solvents. auremn.org.brnih.gov
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Determination
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that provide definitive information about the absolute configuration of chiral molecules. americanlaboratory.comnih.gov
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimentally measured VCD spectrum of this compound with the spectrum calculated for a specific enantiomer (e.g., the (R)-enantiomer) using quantum mechanical methods, the absolute configuration can be unambiguously determined. americanlaboratory.comschrodinger.com VCD is particularly powerful as it provides detailed structural information in solution. ru.nl
Electronic Circular Dichroism (ECD) is based on the differential absorption of left and right circularly polarized ultraviolet-visible light. nih.gov The ECD spectrum is characteristic of the spatial arrangement of chromophores within the chiral molecule. nih.gov Similar to VCD, the comparison of the experimental ECD spectrum with theoretically calculated spectra allows for the assignment of the absolute configuration. researchgate.net ECD can also be used as a rapid, semi-quantitative method to determine enantiopurity. nih.gov For molecules with multiple chromophores, the interpretation of ECD spectra can be complex, but it remains a valuable tool for stereochemical analysis. nih.gov
Table 4: Spectroscopic Methods for Structural Elucidation
| Technique | Information Provided | Application to this compound |
| Multi-dimensional NMR | Connectivity of atoms, relative stereochemistry, conformational analysis. longdom.orgnih.gov | Determination of the relative arrangement of the hydroxyl and nitrile groups. |
| Vibrational Circular Dichroism (VCD) | Absolute configuration in solution. americanlaboratory.comru.nl | Unambiguous assignment of the (R) or (S) configuration. |
| Electronic Circular Dichroism (ECD) | Absolute configuration, particularly for molecules with chromophores. nih.govresearchgate.net | Assignment of absolute configuration and assessment of enantiomeric purity. nih.gov |
This table summarizes the key applications of advanced spectroscopic techniques in the structural analysis of this compound.
High-Resolution Mass Spectrometry for Mechanistic Pathway Tracing
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for elucidating reaction mechanisms and metabolic pathways by providing highly accurate mass measurements, which allow for the determination of elemental compositions of molecules and their fragments. While specific studies detailing the comprehensive mechanistic pathway tracing of this compound using HRMS are not extensively documented in publicly available literature, the principles of this technique can be applied to understand its potential transformations.
In the context of metabolomics, HRMS is instrumental in identifying and quantifying metabolites in biological systems. nih.gov For a compound like this compound, HRMS could be employed to trace its metabolic fate in a biological system or to analyze the products of its chemical degradation. For instance, in a study on the atmospheric degradation of structurally related compounds, 3,3-dimethylbutanal and 3,3-dimethylbutanone, Gas Chromatography-Mass Spectrometry (GC-MS) was used to identify various reaction products, including acetone, formaldehyde, and 2,2-dimethylpropanal. copernicus.org This suggests potential fragmentation patterns and reaction pathways that could be investigated for this compound under similar oxidative conditions.
The predicted collision cross-section (CCS) values for different adducts of this compound, as available in public databases, offer a starting point for its characterization by ion mobility-mass spectrometry, a technique often coupled with HRMS. uni.lu These values can aid in the identification of the compound in complex matrices.
Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 114.09134 | 125.9 |
| [M+Na]⁺ | 136.07328 | 134.8 |
| [M-H]⁻ | 112.07678 | 126.0 |
| [M+NH₄]⁺ | 131.11788 | 146.1 |
| [M+K]⁺ | 152.04722 | 134.8 |
| [M+H-H₂O]⁺ | 96.081320 | 115.9 |
| [M+HCOO]⁻ | 158.08226 | 142.9 |
| [M+CH₃COO]⁻ | 172.09791 | 181.8 |
This table presents predicted data and serves as a theoretical guide for experimental design.
X-ray Crystallography for Solid-State Structural Analysis of Derivatives and Enzyme-Substrate Complexes
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of molecules in the solid state. This method is particularly valuable for chiral molecules, as it can establish the absolute configuration of stereocenters. While specific X-ray crystal structures of derivatives of this compound are not readily found in the surveyed literature, the application of this technique to its derivatives or its complexes with enzymes would be a critical step in understanding its stereochemical properties and interactions.
The synthesis of derivatives of this compound, followed by their crystallization and X-ray diffraction analysis, would provide precise information on bond lengths, bond angles, and the conformation of the molecule. This information is crucial for understanding its reactivity and for computational modeling studies.
Furthermore, the study of enzyme-substrate complexes involving this compound would be highly insightful. For example, hydroxynitrile lyases (HNLs) are enzymes that catalyze the enantioselective synthesis of cyanohydrins. semanticscholar.orgrsc.org Co-crystallization of an HNL with this compound or a close analog could reveal the specific interactions within the enzyme's active site that govern the stereochemical outcome of the reaction. While a specific structure with this compound is not available, studies on other enzyme-substrate complexes provide a blueprint for such investigations.
Derivatization Strategies for Enhanced Analytical Resolution and Chiral Recognition
The analysis of chiral compounds often requires derivatization to enhance their detectability and to facilitate their separation into enantiomers. For a polar and chiral molecule like this compound, derivatization can serve multiple purposes: improving chromatographic retention and resolution, increasing ionization efficiency for mass spectrometric detection, and enabling chiral recognition.
Several chiral derivatizing agents (CDAs) are available for the analysis of alcohols and other functional groups. These agents are themselves enantiomerically pure and react with the target analyte to form diastereomers. These diastereomers have different physical properties and can be separated using achiral chromatographic techniques, such as reversed-phase high-performance liquid chromatography (HPLC).
Recent advances in chiral metabolomics have highlighted a variety of CDAs and methodologies that could be applied to this compound. nih.gov For instance, reagents targeting the hydroxyl group are particularly relevant. The selection of a suitable CDA and optimization of the reaction conditions are critical for achieving successful derivatization and subsequent separation.
Table 2: Examples of Chiral Derivatization Strategies for Hydroxy Acids and Amines
| Chiral Derivatizing Agent (CDA) | Target Functional Group | Analytical Technique | Reference |
| (R)-1-(3-Pyridylthiocarbamoyl)pyrrolidine-2-carboxylic Acid ((R)-PyT-C) | Amines | UHPLC-ESI-MS/MS | tcichemicals.com |
| N-(p-toluenesulfonyl)-L-phenylalanine chloride (TSPC) | Amines, Alcohols, Carboxyls | LC-MS | nih.gov |
| 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) | α-Hydroxy acids | LC-MS | nih.gov |
The derivatization of the hydroxyl group of this compound with a CDA would create a pair of diastereomers that could be separated on a standard C18 column. The choice of CDA would also influence the sensitivity of detection by mass spectrometry, with some reagents designed to introduce a readily ionizable group. nih.gov The development of such a method would be invaluable for determining the enantiomeric purity of this compound produced through asymmetric synthesis or for studying its stereoselective metabolism.
Computational and Theoretical Studies of 2 Hydroxy 3,3 Dimethylbutanenitrile
Quantum Chemical Calculations of Reactivity and Electronic Structure
Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule, such as its electronic structure and reactivity. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution and energy.
Density Functional Theory (DFT) has become a popular computational method due to its balance of accuracy and computational cost. nih.gov It is particularly useful for studying reaction mechanisms, allowing for the determination of the geometries of reactants, products, intermediates, and transition states.
DFT calculations have been employed to propose general mechanisms for various reactions, such as those involving the nitrate (B79036) radical with alkenes. researchgate.net These studies often involve optimizing the geometry of stationary points on the potential energy surface at a specific level of theory, like B3LYP with a 6-31G* basis set. researchgate.net For complex reactions, DFT can help elucidate multiple reaction pathways and identify the most favorable ones based on calculated energy barriers. researchgate.netmdpi.com For instance, in the reaction of the NO3 radical with various butene derivatives, DFT calculations have identified three primary pathways starting from an initial adduct: formation of an epoxide and NO2, formation of carbonyl compounds, and cleavage of the C-C bond to yield smaller carbonyl compounds and NO. researchgate.net
The choice of functional and basis set is crucial for the accuracy of DFT calculations. arxiv.org The B3LYP functional, for example, is widely used for its reliable performance in predicting vibrational spectra and molecular structures. nih.govscifiniti.com Automated workflows are also being developed to perform high-throughput DFT calculations for a large number of reactions, which can be valuable for screening potential synthetic routes. arxiv.org
A study on the reaction between 3-hydroxy-3-methyl-2-butanone (B89657) and malononitrile (B47326) catalyzed by lithium ethoxide utilized DFT at the B3LYP/6-31G(d) level to investigate the reaction mechanism. researchgate.net This study successfully identified the reactants, intermediates, transition states, and products, with vibrational and IRC analyses confirming the authenticity of the transition states. researchgate.net
| Computational Method | Application | Key Findings |
| DFT (B3LYP/6-31G*) | Proposing reaction mechanisms for nitrate radical with alkenes. researchgate.net | Identified multiple reaction pathways and products. researchgate.net |
| DFT (B3LYP/6-31G(d)) | Investigating the catalyzed reaction of a hydroxy ketone. researchgate.net | Elucidated the reaction mechanism and identified the rate-determining step. researchgate.net |
| DFT (B3LYP-D3(BJ)/def2-TZVP) | High-throughput computation of reaction profiles. arxiv.org | Enabled screening of new bio-orthogonal reactions. arxiv.org |
Ab initio calculations, which are based on first principles without empirical parameters, provide a rigorous approach to studying molecular properties. While computationally more demanding than DFT, methods like Hartree-Fock (HF) are valuable for understanding electronic structure. nih.gov
Molecular orbital analysis, often performed using both DFT and ab initio methods, provides insights into chemical reactivity. scifiniti.comscifiniti.com The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. scifiniti.comresearchgate.net For example, in a study of tautomeric forms of a pyran derivative, the HOMO and LUMO were found to be located on the pyran ring, indicating that this part of the molecule is central to its reactivity. scifiniti.comscifiniti.com
Natural Bond Orbital (NBO) analysis is another powerful tool used to study bonding characteristics, including charge transfer and intramolecular interactions. scifiniti.comresearchgate.net NBO analysis can reveal details about hybridization and the delocalization of electron density within a molecule. scifiniti.com
Conformational Analysis and Molecular Dynamics Simulations of the Compound
The three-dimensional structure of a molecule is not static but exists as an ensemble of different conformations. Understanding these conformations and their relative energies is crucial for predicting a molecule's properties and biological activity.
Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. This can be achieved through systematic or stochastic searches of the conformational space, followed by energy minimization using quantum mechanical methods.
Molecular dynamics (MD) simulations provide a way to explore the conformational landscape by simulating the motion of atoms and molecules over time. nih.govresearchgate.net By analyzing the trajectory of an MD simulation, it is possible to identify the most populated (and therefore most stable) conformational states. nih.govresearchgate.net For example, MD simulations have been used to study the conformational changes in proteins, revealing transitions between open and closed states that are crucial for their function. nih.govresearchgate.net Similar principles can be applied to smaller molecules like 2-hydroxy-3,3-dimethylbutanenitrile to understand its preferred shapes.
The solvent environment can significantly influence the conformational preferences of a molecule. Computational models can account for these effects in several ways.
Explicit solvent models involve simulating the molecule of interest along with a large number of individual solvent molecules. While this approach is the most realistic, it is also computationally very expensive.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. researchgate.net This approach is computationally less demanding and is often used in DFT calculations to study the energetic behavior of molecules in different solvent media. researchgate.net For example, calculations on a Schiff base compound using the PCM method provided a more stable structure compared to the Onsager model, another implicit solvent model. researchgate.net In a study of tautomers, calculations of free energies in different solvents showed that the population of one tautomer increased in a nonpolar solvent. scifiniti.com
Future Perspectives and Emerging Research Avenues for 2 Hydroxy 3,3 Dimethylbutanenitrile
Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
The confluence of artificial intelligence (AI) and chemistry is revolutionizing how chemical reactions are designed and optimized. For a compound like 2-Hydroxy-3,3-dimethylbutanenitrile, AI and machine learning (ML) offer powerful tools to navigate the complexities of its synthesis.
While the direct application of these advanced AI and ML techniques specifically to this compound is still an emerging area, the general methodologies are well-established and their application to this compound is a logical and promising next step. The development of predictive models for the synthesis of hindered cyanohydrins would be a significant contribution to the field.
Table 1: Potential AI/ML Applications in the Synthesis of this compound
| AI/ML Application | Description | Potential Impact on this compound Synthesis |
| Retrosynthesis Planning | AI algorithms suggest synthetic routes based on known chemical reactions. nih.goviscientific.org | Discovery of novel, more efficient, and cost-effective synthetic pathways. |
| Reaction Outcome Prediction | ML models predict the yield and selectivity of a reaction under specific conditions. morressier.comresearchgate.net | Rapid optimization of reaction parameters to maximize yield and minimize byproducts. |
| Automated Synthesis | Robotic platforms integrated with AI perform experiments autonomously. sciencedaily.comyoutube.com | High-throughput screening of catalysts and conditions, leading to faster process development. |
| Continuous Flow Chemistry Optimization | AI algorithms control and optimize reactions in continuous flow systems. acs.org | Improved safety, efficiency, and scalability of the synthesis process. |
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The synthesis of cyanohydrins, including this compound, is a cornerstone of organic chemistry. researchgate.net A key area of ongoing research is the development of more efficient and selective catalysts for this transformation.
Recent advancements have focused on heterogeneous catalysts, which offer advantages in terms of separation and reusability. For instance, gold-based N-heterocyclic carbene (NHC) catalysts have shown high efficiency in the cyanosilylation of aldehydes under solvent-free conditions. iscientific.org Ruthenium-catalyzed cyanation reactions have also been explored, demonstrating good yields under eco-friendly conditions. nih.gov The development of magnetic nanoparticle catalysts, such as Fe3O4, in deep eutectic solvents provides a green and efficient method for cyanohydrin synthesis, allowing for easy catalyst recovery. researchgate.net
Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of cyanohydrins. Chiral Lewis bases have been successfully employed in the non-enzymatic catalytic asymmetric cyanation of acylsilanes, offering high enantio- and site-selectivities. researchgate.netnih.gov This approach could be adapted for the enantioselective synthesis of this compound, providing access to chirally pure forms of the compound.
The table below summarizes some of the novel catalytic systems being explored for cyanohydrin synthesis, which could be applied to this compound.
Table 2: Emerging Catalytic Systems for Cyanohydrin Synthesis
| Catalyst Type | Example | Key Advantages |
| Heterogeneous Catalysts | Gold(I)-NHC complexes, Magnetic Fe3O4 nanoparticles | Easy separation and recyclability, often applicable under green conditions. iscientific.orgresearchgate.net |
| Organocatalysts | Chiral Lewis bases (e.g., (DHQ)2AQN) | Metal-free, enables enantioselective synthesis. researchgate.netnih.gov |
| Ruthenium Complexes | Ruthenium-carbamato complexes | High activity in oxidative cyanation, potential for use with green oxidants. nih.gov |
Green and Sustainable Synthetic Routes for the Compound and its Derivatives
The principles of green chemistry are increasingly guiding synthetic strategies in both academia and industry. For the synthesis of this compound and its derivatives, research is focused on developing more environmentally benign methods.
A significant area of development is the use of greener solvents and reaction conditions. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are being explored as biodegradable and low-cost alternatives to traditional volatile organic solvents. researchgate.net The use of magnetic nanoparticles as catalysts in DESs further enhances the green credentials of the process by allowing for easy catalyst separation and reuse. researchgate.net Solvent-free reaction conditions are another promising approach to minimize waste and environmental impact. iscientific.org
The use of carbon dioxide (CO2) to facilitate cyanohydrin synthesis under neutral conditions from an insoluble cyanide source like potassium cyanide (KCN) represents an innovative green approach. nih.gov This method avoids the generation of highly toxic hydrogen cyanide (HCN) gas. nih.gov
Table 3: Green and Sustainable Approaches for Cyanohydrin Synthesis
| Green Chemistry Approach | Description | Relevance to this compound |
| Alternative Solvents | Use of deep eutectic solvents (DESs) or water instead of volatile organic solvents. researchgate.net | Reduces environmental pollution and health hazards. |
| Solvent-Free Conditions | Reactions are conducted without a solvent, minimizing waste. iscientific.org | Simplifies work-up procedures and reduces solvent usage. |
| CO2-Enabled Synthesis | Utilization of CO2 to enable the reaction with solid cyanide sources, avoiding HCN gas. nih.gov | Enhances safety and reduces the toxicity profile of the reaction. |
| Reusable Catalysts | Employment of heterogeneous or magnetic catalysts that can be easily recovered and reused. researchgate.net | Improves process economy and reduces catalyst waste. |
Exploration of Bio-Inspired Synthetic Strategies and Biomimetic Transformations
Nature provides a rich source of inspiration for the development of highly selective and efficient chemical transformations. In the context of this compound, bio-inspired and biomimetic approaches are gaining traction.
The most prominent bio-inspired strategy for cyanohydrin synthesis is the use of enzymes, particularly hydroxynitrile lyases (HNLs). nih.gov These enzymes catalyze the enantioselective addition of cyanide to aldehydes and ketones, producing optically active cyanohydrins which are valuable chiral building blocks. nih.gov HNLs from various sources, including plants and even millipedes, have been identified and characterized for their catalytic activity. researchgate.netnih.gov For instance, (2S)-2-hydroxy-3,3-dimethylbutanenitrile can be produced using the (S)-hydroxynitrile lyase from Manihot esculenta. vt.edu The use of whole-cell biocatalysts expressing HNLs offers a practical and sustainable method for the production of enantiomerically pure cyanohydrins without the need for organic solvents. nih.gov
Beyond enzymatic catalysis, researchers are exploring non-enzymatic biomimetic approaches. These strategies aim to mimic the function of enzymes using small organic molecules or metal complexes. For example, the development of non-enzymatic catalytic asymmetric cyanation of acylsilanes using chiral Lewis bases mimics the enantioselective environment of an enzyme's active site. researchgate.netnih.gov The synthesis of cyanogramides, natural products containing a cyano group, has been achieved through a biomimetic approach involving a Baeyer-Villiger oxidation. sciencedaily.com Such strategies, while not directly applied to this compound yet, highlight the potential for developing novel biomimetic catalysts for its synthesis.
Table 4: Bio-Inspired and Biomimetic Strategies for Cyanohydrin Synthesis
| Strategy | Description | Example Application |
| Enzymatic Catalysis | Use of hydroxynitrile lyases (HNLs) for enantioselective synthesis. nih.gov | Production of (S)-2-hydroxy-3,3-dimethylbutanenitrile using HNL from Manihot esculenta. vt.edu |
| Whole-Cell Biocatalysis | Use of microorganisms engineered to express HNLs. nih.gov | (R)-mandelonitrile synthesis with high enantiomeric excess. nih.gov |
| Non-Enzymatic Biomimetic Catalysis | Use of small chiral molecules or metal complexes to mimic enzyme function. researchgate.netnih.gov | Asymmetric cyanation of acylsilanes with high enantioselectivity. researchgate.netnih.gov |
Design of Advanced Functional Materials Utilizing Derivatives of this compound
The unique structure of this compound, featuring both a hydroxyl and a nitrile group, makes it a versatile building block for the synthesis of advanced functional materials. The presence of the bulky tert-butyl group can also impart specific properties to the resulting polymers.
The hydroxyl group can be readily converted into other functional groups, such as acrylates or methacrylates, to produce functional monomers. researchgate.net These monomers can then be polymerized to create a variety of materials. For example, polymers based on 2-hydroxyethyl methacrylate (B99206) (HEMA), a structurally related compound, are widely used in biomedical applications due to their biocompatibility and water-absorbing properties. nih.govmdpi.com By analogy, polymers derived from an acrylic or methacrylic derivative of this compound could exhibit interesting properties for applications in areas such as drug delivery, tissue engineering, or as self-healing materials. mdpi.com
The nitrile group also offers a handle for further chemical modification or can contribute to the material's properties. Nitrile-functionalized polymers are known for their high performance in applications such as electrolytes for lithium-ion batteries and as components of flame-resistant materials. nih.govvt.edu The incorporation of the this compound moiety into polymer backbones could lead to materials with enhanced thermal stability, specific dielectric properties, or improved processability.
The conversion of the nitrile group to a carboxylic acid or an amine opens up further possibilities for creating polyesters, polyamides, and polyurethanes. mdpi.com The bulky tert-butyl group from the original cyanohydrin would likely influence the packing of the polymer chains, potentially leading to materials with unique mechanical and thermal properties.
While the direct synthesis of polymers from this compound is a relatively unexplored area, the potential for creating novel functional materials is significant and represents a promising avenue for future research.
Table 5: Potential Functional Materials Derived from this compound
| Material Class | Potential Synthetic Route | Potential Applications |
| Polyacrylates/Polymethacrylates | Esterification of the hydroxyl group to form an acrylic/methacrylic monomer, followed by polymerization. | Biomedical devices, hydrogels, self-healing materials. nih.govmdpi.com |
| Nitrile-Functionalized Polymers | Incorporation into polymer backbones via the hydroxyl group. | High-performance electrolytes, flame-retardant materials. nih.govvt.edu |
| Polyesters/Polyamides/Polyurethanes | Conversion of the nitrile to a carboxylic acid or amine, followed by polycondensation. | Specialty plastics with unique thermal and mechanical properties. mdpi.com |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Hydroxy-3,3-dimethylbutanenitrile, and what are their mechanistic considerations?
- Answer : The compound is synthesized via cyanohydrin formation, where ketones react with hydrogen cyanide (HCN) or trimethylsilyl cyanide (TMSCN) in the presence of catalysts. For example, γ-alumina has been used to promote cyanohydrin carbonate synthesis, yielding derivatives like 2-ethoxycarboxy-3,3-dimethylbutanenitrile under mild conditions (Table 3, entry 18 in ). Mechanistically, this involves nucleophilic addition of cyanide to carbonyl groups, influenced by steric hindrance from the 3,3-dimethyl substituents . Alternative routes may involve nitrile hydration or substitution reactions, but yields depend on regioselectivity and solvent polarity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Answer : Key techniques include:
- NMR Spectroscopy : - and -NMR to confirm hydroxyl and nitrile group positions, with shifts around δ 2.6–3.0 ppm (methylene protons adjacent to nitrile) and δ 120–130 ppm (nitrile carbon) (e.g., similar to ).
- Mass Spectrometry : ESI-MS or GC-MS for molecular ion detection (expected m/z ~127 [M+H]).
- Chromatography : HPLC or GC with polar columns to separate stereoisomers, if present .
Q. What are the key physicochemical properties of this compound relevant to reaction design?
- Answer : Critical properties include:
- LogP : Estimated ~0.5 (similar to 2-hydroxy-3-methylbutyric acid in ), indicating moderate hydrophobicity.
- Thermal Stability : Heat capacity data for analogs (e.g., 2-methoxy-3,3-dimethylbutanenitrile in ) suggest stability up to 150°C.
- Solubility : Miscible with polar aprotic solvents (e.g., DMF, DMSO) but limited in water due to the nitrile group .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic additions?
- Answer : The 3,3-dimethyl groups create steric hindrance, favoring reactions at the less hindered hydroxyl site. For example, in esterification, the hydroxyl group reacts preferentially with acyl chlorides, while the nitrile remains inert. Computational studies (e.g., DFT) can model charge distribution, showing higher electron density at the hydroxyl oxygen compared to the nitrile carbon .
Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?
- Answer : Discrepancies often arise from reaction conditions (e.g., catalyst loading, temperature). For instance, γ-alumina-catalyzed reactions () achieve >80% yield at 25°C, while non-catalyzed methods ( ) report ~50–60%. Systematic optimization via Design of Experiments (DoE) can identify critical parameters (e.g., solvent polarity, catalyst type) .
Q. How can researchers mitigate racemization during asymmetric synthesis of cyanohydrin derivatives like this compound?
- Answer : Chiral catalysts (e.g., Jacobsen’s thiourea catalysts) or enzymatic methods (e.g., hydroxynitrile lyases) enforce enantioselectivity. For example, Caille et al. ( ) used chiral auxiliaries to suppress racemization in nitrile-forming reactions. Monitoring via polarimetry or chiral HPLC is essential .
Q. What computational methods predict the spectroscopic behavior of this compound?
- Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model NMR chemical shifts and IR stretching frequencies. For nitriles, computed C≡N stretches (~2250 cm) align with experimental IR data. Solvent effects are incorporated using PCM models .
Data Contradiction Analysis
Q. Why do reported -NMR shifts for analogous nitriles vary across studies?
- Answer : Variations arise from solvent effects (e.g., DMSO vs. CDCl), concentration, and temperature. For instance, hydroxyl protons in DMSO-d () appear downfield (δ 10–12 ppm) due to hydrogen bonding, whereas in CDCl, they resonate at δ 1–5 ppm. Standardizing solvent and temperature in protocols minimizes discrepancies .
Safety and Handling in Research Settings
Q. What safety precautions are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
